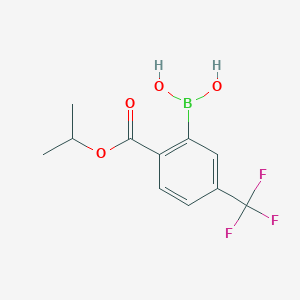
4-Trifluoromethyl-2-borono-benzoic acid isopropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Trifluoromethyl-2-borono-benzoic acid isopropyl ester is a compound that belongs to the class of boronic esters. Boronic esters are widely used in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds. This compound is characterized by the presence of a trifluoromethyl group, a boronic acid moiety, and an isopropyl ester group, making it a versatile reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Trifluoromethyl-2-borono-benzoic acid isopropyl ester typically involves the borylation of an aryl halide precursor. One common method is the Ir-catalyzed borylation of arenes, followed by oxidative cleavage of the pinacol boronates with sodium periodate (NaIO4) . The reaction conditions are generally mild and can be performed under ambient temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve large-scale borylation reactions using similar catalytic systems. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the recovery and recycling of boronic acid reagents can be implemented to reduce costs and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
4-Trifluoromethyl-2-borono-benzoic acid isopropyl ester undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a radical approach.
Oxidation: The boronic ester can be oxidized to form the corresponding phenol.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Protodeboronation: Radical initiators (e.g., AIBN) and hydrogen donors (e.g., thiols) are used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) are employed.
Major Products Formed
Suzuki–Miyaura Coupling: The major product is a biaryl compound.
Protodeboronation: The major product is the corresponding aryl compound.
Oxidation: The major product is the corresponding phenol.
Scientific Research Applications
4-Trifluoromethyl-2-borono-benzoic acid isopropyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Trifluoromethyl-2-borono-benzoic acid isopropyl ester in the Suzuki–Miyaura coupling reaction involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic ester transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium catalyst undergoes reductive elimination, releasing the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
4-Trifluoromethyl-2-borono-benzoic acid isopropyl ester can be compared with other similar compounds, such as:
4-Fluoro-2-(trifluoromethyl)benzoic acid: This compound has a similar structure but lacks the boronic ester group.
4-Borono-2-(trifluoromethyl)benzoic acid: This compound is similar but does not have the isopropyl ester group.
The presence of the trifluoromethyl group and the boronic ester moiety in this compound makes it unique and highly versatile in various chemical transformations.
Properties
CAS No. |
444993-18-4 |
|---|---|
Molecular Formula |
C11H12BF3O4 |
Molecular Weight |
276.02 g/mol |
IUPAC Name |
[2-propan-2-yloxycarbonyl-5-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H12BF3O4/c1-6(2)19-10(16)8-4-3-7(11(13,14)15)5-9(8)12(17)18/h3-6,17-18H,1-2H3 |
InChI Key |
JEMQZSPPQHETSR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(F)(F)F)C(=O)OC(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


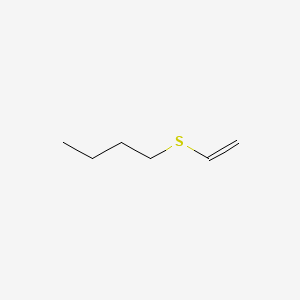
![N-(naphthalen-2-yl)-1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14155018.png)
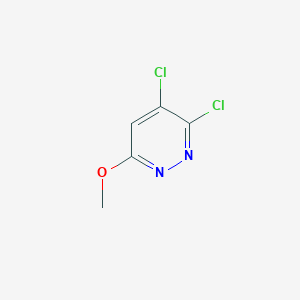
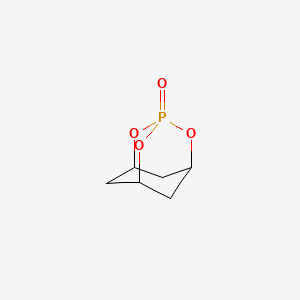
![N-(diphenylmethyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B14155030.png)
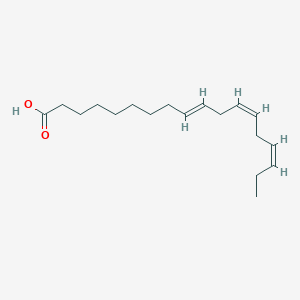
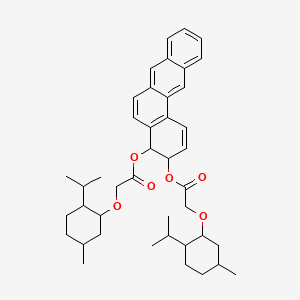
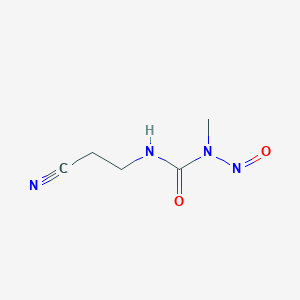
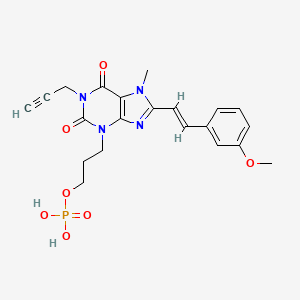
![3-[4-(Heptyloxy)phenyl]-5-(4-heptylphenyl)-1,2,4-oxadiazole](/img/structure/B14155067.png)
![Ethyl imidazo[2,1-b]-1,3,4-thiadiazole-6-acetate](/img/structure/B14155075.png)
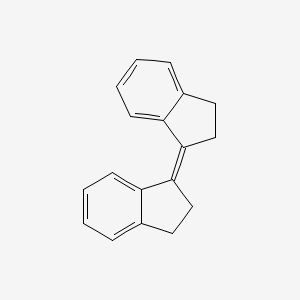
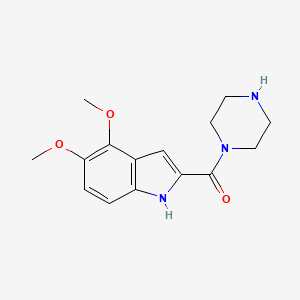
![1-(14h-Dibenzo[a,h]phenothiazin-14-yl)ethanone](/img/structure/B14155093.png)
